4-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, typically involves multi-step chemical reactions. For instance, Gao et al. (2014) detailed the synthesis of a related compound through a process starting from basic aldehyde and amine precursors, achieving high chemical yields through a series of carefully controlled steps (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often elucidated using X-ray crystallography, showcasing how molecular interactions, such as hydrogen bonding and π-π interactions, contribute to their stability and properties. Rodrigues et al. (2015) and Mohamed-Ezzat et al. (2023) provided insights into the crystal structures of similar compounds, highlighting the role of such interactions in determining the compounds' supramolecular architecture (Rodrigues et al., 2015); (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in various chemical reactions, underpinning their potential application in synthesizing more complex molecules or in serving as key intermediates. Aizina et al. (2017) demonstrated an effective method for synthesizing highly reactive benzenesulfonamide derivatives, showcasing their versatility as reagents (Aizina et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide are tubulin and signal transducer and activator of transcription 3 (STAT3) . These proteins play crucial roles in cell division and signal transduction, respectively, and are often overexpressed in various types of cancer .
Mode of Action
4-Methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide interacts with its targets in a competitive manner. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . Additionally, it directly binds to the STAT3 protein, inhibiting its phosphorylation . This dual inhibition disrupts both cell division and signal transduction pathways, leading to anti-tumor effects .
Biochemical Pathways
The compound affects the microtubule dynamics by inhibiting tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It also impacts the JAK-STAT signaling pathway by inhibiting the phosphorylation of STAT3, thus preventing the transcription of genes involved in cell proliferation and survival .
Result of Action
The compound exhibits strong inhibitory activity against various cancer cell lines, including A549, MDA-MB-231, and HCT-116 . Its dual-targeting action results in significant anti-tumor effects, inhibiting more than 80% of xenograft tumor growth .
properties
IUPAC Name |
4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-14(2,3)11-15(4,5)16-20(17,18)13-9-7-12(19-6)8-10-13/h7-10,16H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKAOSXHOUVAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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